Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15926690
InChI: InChI=1S/C14H12N2O3/c1-2-18-14(17)12-7-13(19-16-12)10-8-15-11-6-4-3-5-9(10)11/h3-8,15H,2H2,1H3
SMILES:
Molecular Formula: C14H12N2O3
Molecular Weight: 256.26 g/mol

Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate

CAS No.:

Cat. No.: VC15926690

Molecular Formula: C14H12N2O3

Molecular Weight: 256.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate -

Specification

Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
IUPAC Name ethyl 5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylate
Standard InChI InChI=1S/C14H12N2O3/c1-2-18-14(17)12-7-13(19-16-12)10-8-15-11-6-4-3-5-9(10)11/h3-8,15H,2H2,1H3
Standard InChI Key JMVKJTXQHTVLAI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NOC(=C1)C2=CNC3=CC=CC=C32

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate (molecular formula: C14H12N2O3\text{C}_{14}\text{H}_{12}\text{N}_2\text{O}_3) features a planar indole system (a bicyclic structure comprising a benzene ring fused to a pyrrole) linked to a five-membered isoxazole ring. The isoxazole moiety contains two heteroatoms (oxygen and nitrogen) at positions 1 and 2, respectively, while the ethyl ester group at position 3 enhances lipophilicity .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molar Mass280.26 g/mol
Density1.177 g/cm³
Boiling Point219°C
Flash Point87°C
pKa-5.43 (predicted)
SolubilityLow in water, soluble in DMSO

The compound’s low solubility in aqueous media limits its bioavailability, necessitating structural modifications for drug development.

Synthesis and Optimization

Reaction Pathways

The synthesis involves multi-step reactions, as outlined below:

Isoxazole Ring Formation

The core isoxazole ring is synthesized via 1,3-dipolar cycloaddition between an indole-derived alkyne and a nitrile oxide. This metal-free approach, reported by Kumar et al., achieves yields of 65–80% under mild conditions .

Esterification

Ethyl esterification is performed using ethyl chloroformate in the presence of a base (e.g., triethylamine), yielding the final product with >90% purity.

Hydrolysis to Carboxylic Acid

For derivatives requiring enhanced polarity, hydrolysis with lithium hydroxide (LiOH) converts the ester to a carboxylic acid (C12H8N2O3\text{C}_{12}\text{H}_8\text{N}_2\text{O}_3) .

Structural Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • 1H^1 \text{H}-NMR (DMSO-d6d_6): δ 8.21 (s, 1H, indole NH), 7.39–7.29 (m, 2H, aromatic), 6.96 (s, 1H, isoxazole CH) .

  • 13C^{13} \text{C}-NMR: Peaks at δ 169.2 (ester carbonyl), 162.0 (isoxazole C-O) .

Biological Activities and Mechanisms

CompoundIC₅₀ (μM) – Huh7IC₅₀ (μM) – MCF7IC₅₀ (μM) – HCT116
5u8.3 ± 0.811.4 ± 0.28.0 ± 1.0
Doxorubicin0.22 ± 0.020.14 ± 0.050.23 ± 0.02

Compound 5u induced G0/G1 phase arrest in Huh7 cells and reduced CDK4 expression by 40%, suggesting a mechanism linked to cell cycle regulation .

Enzymatic Interactions

Preliminary docking studies indicate affinity for:

  • Cytochrome P450 3A4 (CYP3A4): Binding energy = -9.2 kcal/mol .

  • EGFR Kinase: Hydrogen bonding with Met793 residue .

Comparative Analysis with Structural Analogs

Isoxazole Derivatives

CompoundStructural VariationBiological Activity
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylateThiophene replaces indoleAntifungal (IC₅₀ = 12 μM)
5-(1H-Indol-3-yl)isoxazole-3-carboxylic acidNo ethyl esterImproved solubility (LogP = 1.2)

Indole-Based Hybrids

  • N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-4-biphenyl carboxamide: Targets amyloid-beta aggregation (IC₅₀ = 5 μM) .

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